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Compound of Interest

Compound Name: Sodium dodecyl sulfate

Cat. No.: B089199 Get Quote

For researchers, scientists, and drug development professionals, robust and reproducible

sample preparation is the cornerstone of successful proteomic analysis. Sodium dodecyl
sulfate (SDS) is a powerful anionic detergent highly effective for cell lysis and protein

solubilization, particularly for challenging samples like membrane proteins.[1] However, SDS is

notoriously incompatible with downstream mass spectrometry (MS) analysis, as it can suppress

ionization and interfere with chromatographic separation.[1][2]

This document provides detailed application notes and protocols for three common SDS-based

sample preparation workflows designed to overcome this limitation: Filter-Aided Sample

Preparation (FASP), In-Gel Digestion (SDS-PAGE), and Suspension Trapping (S-Trap).

Method Comparison
Choosing the optimal sample preparation method depends on the specific research goals,

sample type, and available resources. The following table summarizes key quantitative

comparisons between FASP, S-Trap, and in-solution digestion methods based on studies using

cell lysates.
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Feature
S-Trap (Urea
Buffer)

S-Trap (SDS
Buffer)

FASP (SDS
Buffer)

In-Solution
(Urea Buffer)

Total Protein

Identifications
4662 4453 3757 3981

Reproducibility

(R²) - Protein

Level

>0.95 >0.95 ~0.85 ~0.71

Reproducibility

(R²) - Peptide

Level

>0.95 >0.95 ~0.68 Not Reported

Relative

Digestion Time
Short Short Long Moderate

Data synthesized from a study comparing digestion methods for SW480 colon cancer cell line.

[3] S-Trap methods, particularly with a urea-based lysis buffer, demonstrated the highest

number of protein identifications and the best reproducibility.[3]

Experimental Workflows and Protocols
The following sections provide detailed protocols and visual workflows for each of the three

SDS-based sample preparation methods.

Filter-Aided Sample Preparation (FASP)
FASP is a widely used method that utilizes a molecular weight cutoff filter to retain proteins

while allowing for the removal of SDS and other contaminants through a series of washes.[4][5]

FASP Workflow Diagram
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Caption: A schematic of the Filter-Aided Sample Preparation (FASP) workflow.

FASP Protocol
Materials:

Lysis Buffer: 4% (w/v) SDS, 100 mM Tris/HCl pH 7.6, 0.1 M DTT[4]

Urea Solution (UA): 8 M urea in 0.1 M Tris/HCl pH 8.5 (prepare fresh)[4]

Iodoacetamide (IAA) Solution: 0.05 M IAA in UA (prepare fresh and protect from light)[4]

Ammonium Bicarbonate (ABC) Solution: 50 mM NH₄HCO₃ in water[4]

Trypsin solution (e.g., 0.4 µg/µL in 50 mM ABC)

Molecular weight cutoff (MWCO) filtration devices (e.g., 30 kDa)[6]

Procedure:

Sample Lysis: Lyse cells or tissue homogenates in Lysis Buffer. Heat at 95°C for 3-5

minutes. Sonicate to shear DNA and reduce viscosity, then clarify by centrifugation at 16,000

x g for 5 minutes.[4]

Protein Quantification: Determine protein concentration of the lysate.

SDS Removal and Buffer Exchange: a. Mix up to 30 µL of the protein extract (containing

100-250 µg of protein) with 200 µL of UA solution in the filter unit.[4][7] b. Centrifuge at

14,000 x g for 15-20 minutes. Discard the flow-through.[4][7] c. Add another 200 µL of UA

solution to the filter and centrifuge again. Repeat this step.[4]

Alkylation: a. Add 100 µL of IAA solution to the filter. Mix on a thermomixer at 600 rpm for 1

minute and then incubate without mixing for 20 minutes in the dark.[4] b. Centrifuge at

14,000 x g for 10 minutes.[4]

Washing: a. Add 100 µL of UA solution and centrifuge at 14,000 x g for 15 minutes. Repeat

this step twice.[4] b. Add 100 µL of ABC solution and centrifuge at 14,000 x g for 10 minutes.

Repeat this step twice.[4]
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Digestion: a. Add 40 µL of trypsin solution in ABC (enzyme to protein ratio of 1:50 to 1:100)

to the filter.[4][8] b. Incubate in a wet chamber at 37°C for 4-18 hours.[4]

Peptide Elution: a. Transfer the filter unit to a new collection tube. b. Centrifuge at 14,000 x g

for 10 minutes to collect the peptides.[4] c. Add 40 µL of ABC solution and centrifuge again to

maximize peptide recovery.[4] d. For hydrophobic peptides, an additional elution with 50 µL

of 0.5 M NaCl can be performed.[8]

Sample Clean-up: The collected peptides can be desalted using C18 ZipTips or equivalent

before LC-MS/MS analysis.[4]

In-Gel Digestion (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. This method is advantageous

for fractionating complex protein mixtures.

SDS-PAGE Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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